(1E)-N-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylsulfonyl)-1-[(2-methylpropan-2-yl)oxy]methanimidate;1,4-diazabicyclo[2.2.2]octane;hydrochloride
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Overview
Description
The compound (1E)-N-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylsulfonyl)-1-[(2-methylpropan-2-yl)oxy]methanimidate;1,4-diazabicyclo[2.2.2]octane;hydrochloride is a complex chemical entity with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bicyclic azoniabicyclo moiety and a sulfonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylsulfonyl)-1-[(2-methylpropan-2-yl)oxy]methanimidate typically involves multiple steps, including the formation of the azoniabicyclo structure and the subsequent introduction of the sulfonyl and methanimidate groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to achieve the desired quality and quantity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions to form sulfonic acids.
Reduction: The azoniabicyclo moiety can be reduced to form different amine derivatives.
Substitution: The methanimidate group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include sulfonic acids, amine derivatives, and various substituted methanimidates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and reactivity may allow for the development of new drugs targeting specific molecular pathways involved in diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its versatility in chemical reactions makes it a valuable component in the production of advanced materials.
Mechanism of Action
The mechanism of action of (1E)-N-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylsulfonyl)-1-[(2-methylpropan-2-yl)oxy]methanimidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have applications in the production of dyes and herbicides.
Heparinoids: These compounds have structures similar to heparin and are found in marine organisms.
Uniqueness
The uniqueness of (1E)-N-(4-aza-1-azoniabicyclo[222]octan-1-ylsulfonyl)-1-[(2-methylpropan-2-yl)oxy]methanimidate lies in its complex structure, which combines a bicyclic azoniabicyclo moiety with a sulfonyl group and a methanimidate group
Properties
IUPAC Name |
(1E)-N-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylsulfonyl)-1-[(2-methylpropan-2-yl)oxy]methanimidate;1,4-diazabicyclo[2.2.2]octane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O4S.C6H12N2.ClH/c1-11(2,3)18-10(15)12-19(16,17)14-7-4-13(5-8-14)6-9-14;1-2-8-5-3-7(1)4-6-8;/h4-9H2,1-3H3;1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOBRPCZSCIKCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=NS(=O)(=O)[N+]12CCN(CC1)CC2)[O-].C1CN2CCN1CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O/C(=N/S(=O)(=O)[N+]12CCN(CC1)CC2)/[O-].C1CN2CCN1CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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